MPT0E028

描述

MPT0E028 是一种新型泛组蛋白脱乙酰酶抑制剂,由台北医学大学李静萍教授研究小组开发。由台北医学大学和福尔摩沙制药共同开发。该化合物上调 H3 和微管蛋白的乙酰化,从而导致细胞周期阻滞和细胞死亡。 This compound 已显示出对各种实体瘤细胞(如肝癌和结直肠癌)的肿瘤生长具有显着抑制作用 .

准备方法

MPT0E028 是通过一系列涉及 N-羟基丙烯酰胺衍生的组蛋白脱乙酰酶抑制剂的化学反应合成的。 合成路线包括使用吲哚啉-1-芳基磺酰胺作为核心结构 . 工业生产方法涉及在二甲基亚砜等溶剂中制备储备液,然后在特定温度下储存以保持稳定性 .

化学反应分析

Synthetic Pathway and Key Reactions

The synthesis of MPT0E028 involves a multi-step process centered on indoline-1-arylsulfonamide derivatives. Key reactions include:

Coupling Reaction

-

Reagents : A hydroxylamine intermediate is coupled using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PYBOP) in the presence of triethylamine (Et₃N) as a base.

-

Conditions : Conducted under anhydrous conditions at room temperature for 2 hours .

Deprotection Step

-

Reagents : Trifluoroacetic acid (TFA) is used to remove the tetrahydropyranyl (THP) protecting group.

-

Conditions : Acid-mediated cleavage at ambient temperature .

Reaction Mechanisms and Selectivity

The synthetic design prioritizes stability and bioactivity:

-

PYBOP-Mediated Coupling : This reagent facilitates amide bond formation without racemization, critical for maintaining stereochemical integrity .

-

TFA Deprotection : Selectively cleaves the THP group while preserving the acrylamide backbone essential for HDAC inhibition .

Comparative Reactivity Data

Reaction parameters and outcomes are summarized below:

Industrial and Pharmacological Implications

科学研究应用

MPT0E028 具有广泛的科学研究应用,包括:

化学: 在各种化学反应中用作有效的组蛋白脱乙酰酶抑制剂。

生物学: 在各种实体瘤细胞中显示出显着的肿瘤生长抑制作用。

医学: 治疗肝癌和结直肠癌等癌症的潜在治疗剂。

工业: 用于开发抗癌药物和其他治疗剂 .

作用机制

MPT0E028 通过抑制组蛋白脱乙酰酶发挥作用,导致 H3 和微管蛋白乙酰化的上调。这导致细胞周期阻滞和细胞死亡。 所涉及的分子靶标和途径包括抑制组蛋白脱乙酰酶和减少 B 细胞淋巴瘤中 Akt 的磷酸化 .

相似化合物的比较

MPT0E028 与其他类似化合物(如西罗莫司,它是 FDA 批准的首个组蛋白脱乙酰酶抑制剂)进行比较。 与西罗莫司相比,this compound 显示出更强的组蛋白脱乙酰酶抑制作用,并且还具有有效的直接 Akt 靶向能力 . 其他类似化合物包括各种 N-羟基丙烯酰胺衍生的组蛋白脱乙酰酶抑制剂 .

生物活性

MPT0E028 is a novel histone deacetylase (HDAC) inhibitor that has shown promising biological activity in various cancer models. This compound has been investigated for its effects on cell viability, apoptosis induction, and potential therapeutic applications in hematologic malignancies and solid tumors. This article provides a detailed overview of the biological activity of this compound, including key research findings, case studies, and data tables summarizing its effects.

This compound exerts its biological effects primarily through the inhibition of HDACs, which plays a crucial role in regulating gene expression and cellular processes such as apoptosis and cell cycle progression. In addition to HDAC inhibition, this compound has been shown to directly target the Akt signaling pathway, which is vital for cell survival and proliferation.

- HDAC Inhibition : this compound demonstrates a more potent inhibitory effect on HDACs compared to SAHA (suberoylanilide hydroxamic acid), the first FDA-approved HDAC inhibitor. In vitro studies have shown IC50 values of 0.65 μM for Ramos cells and 1.45 μM for BJAB cells, significantly lower than SAHA's IC50 values (2.61 μM and 44.22 μM, respectively) .

- Akt Pathway Targeting : this compound reduces phosphorylation of Akt at both T308 and S473 sites, leading to decreased activation of downstream targets such as mTOR and GSK3β . This dual mechanism enhances its efficacy in inducing apoptosis in B-cell lymphoma cells.

Antitumor Activity

Numerous preclinical studies have evaluated the antitumor efficacy of this compound across different cancer types:

- B-cell Lymphoma :

-

Non-Small Cell Lung Cancer (NSCLC) :

- This compound was found to enhance erlotinib-induced cell death in EGFR-TKI-resistant NSCLC cells. The combination therapy showed synergistic effects, increasing apoptotic markers such as PARP and caspase-3 .

- The study highlighted that this compound could overcome resistance mechanisms associated with EGFR inhibitors by modulating multiple signaling pathways .

- Colorectal Cancer :

Case Studies

Several case studies have documented the effectiveness of this compound in clinical settings:

- Combination Therapy : A study combining this compound with erlotinib in NSCLC demonstrated enhanced antitumor effects compared to monotherapy, suggesting its potential as an adjunct treatment for resistant tumors .

- Emphysema Model : this compound also showed therapeutic benefits beyond oncology; it reduced inflammation and improved lung function in emphysematous mice models, indicating its broader therapeutic potential .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Focus | Cell Line/Model | IC50 (μM) | Main Findings |

|---|---|---|---|

| B-cell Lymphoma | Ramos | 0.65 | Induces apoptosis; prolongs survival in mice |

| BJAB | 1.45 | Significant tumor growth suppression | |

| NSCLC | A549 | N/A | Enhances erlotinib-induced apoptosis |

| Colorectal Cancer | HCT116 | N/A | Stronger anti-cancer efficacy than SAHA |

| Emphysema | Mouse model | N/A | Reduces inflammation; improves lung function |

属性

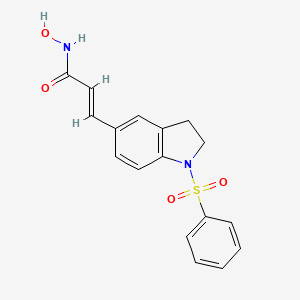

IUPAC Name |

(E)-3-[1-(benzenesulfonyl)-2,3-dihydroindol-5-yl]-N-hydroxyprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c20-17(18-21)9-7-13-6-8-16-14(12-13)10-11-19(16)24(22,23)15-4-2-1-3-5-15/h1-9,12,21H,10-11H2,(H,18,20)/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGTIFSBCGGAZDB-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)C=CC(=O)NO)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C2=C1C=C(C=C2)/C=C/C(=O)NO)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1338320-94-7 | |

| Record name | 3-(1-(Benzenesulfonyl)-2,3-dihydro-1H-indol-5-yl)-N-hydroxyacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1338320947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1-(BENZENESULFONYL)-2,3-DIHYDRO-1H-INDOL-5-YL)-N-HYDROXYACRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T65L58FI65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。